(4-oxo-3-quinolin-2-ylchromen-7-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
(4-oxo-3-quinolin-2-ylchromen-7-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that features multiple functional groups, including a quinoline, chromene, indole, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Quinoline and Chromene Moieties: These can be synthesized through cyclization reactions involving appropriate precursors.
Indole Synthesis: The indole ring can be formed via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The different moieties can be coupled using palladium-catalyzed cross-coupling reactions or other suitable methods.
Carbamate Ester Formation: The final step may involve the formation of the carbamate ester using isocyanates and alcohols under mild conditions.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using efficient catalysts to speed up reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Could be explored for its potential as a therapeutic agent.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal purposes, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Chromene Derivatives: Compounds featuring the chromene moiety.
Indole Derivatives: Compounds with indole rings.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
(4-oxo-3-quinolin-2-ylchromen-7-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O6/c1-34(2,3)43-33(40)37-29(16-21-18-35-27-11-7-5-9-23(21)27)32(39)42-22-13-14-24-30(17-22)41-19-25(31(24)38)28-15-12-20-8-4-6-10-26(20)36-28/h4-15,17-19,29,35H,16H2,1-3H3,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNNWKEECSGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=NC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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